molecular formula C9H8BrN3 B3046352 7-Bromoquinoline-3,4-diamine CAS No. 1232149-37-9

7-Bromoquinoline-3,4-diamine

Cat. No.: B3046352
CAS No.: 1232149-37-9
M. Wt: 238.08
InChI Key: SYMORBBHPXGJHS-UHFFFAOYSA-N
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Description

7-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant attention in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-3,4-diamine typically involves the reduction of 7-bromo-3-nitroquinolin-4-amine. One common method includes the use of tin (II) chloride dihydrate in ethyl acetate under reflux conditions for about 3 hours . This method yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

    Oxidation: Oxidation reactions leading to the formation of quinoline derivatives.

Common Reagents and Conditions:

    Reduction: Tin (II) chloride dihydrate in ethyl acetate.

    Substitution: Nucleophilic substitution reactions using bases or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: this compound from 7-bromo-3-nitroquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides and other oxidized products.

Scientific Research Applications

Pharmaceutical Applications

7-Bromoquinoline-3,4-diamine has been investigated for its potential therapeutic uses, particularly in cancer treatment. The compound's ability to interact with specific molecular targets within cells makes it a candidate for further pharmacological studies.

Case Studies

  • Anticancer Activity : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies on human colon cancer cells demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation .
  • Enzyme Inhibition : The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell division. This property positions it as a potential lead compound for developing new anticancer agents .

Chemical Research Applications

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions that can lead to the development of new compounds with desirable properties.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The bromo group can undergo nucleophilic substitution reactions to form substituted quinoline derivatives.
  • Oxidation and Reduction : The amino groups can be oxidized or reduced to yield different derivatives with varied biological activities.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science. Its chemical reactivity allows it to be used in developing new materials and catalysts.

Potential Uses

  • Catalysts : The compound can act as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Dyes and Pigments : Its structural characteristics enable the development of novel dyes and pigments with enhanced stability and color properties.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-3,4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Quinoline: The parent compound, widely used in various applications.

    7-Bromoquinoline: A closely related compound with similar chemical properties.

    3,4-Diaminoquinoline: Another derivative with distinct biological activities.

Uniqueness: 7-Bromoquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

7-Bromoquinoline-3,4-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position and amino groups at the 3rd and 4th positions of the quinoline ring. Its molecular formula is C9H8BrN3C_9H_8BrN_3, and it has a molecular weight of approximately 242.5 g/mol. The presence of the bromine atom enhances its reactivity compared to non-brominated analogs, making it a valuable compound for various applications in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent . It has been studied for its ability to inhibit specific kinases and phosphatases involved in cancer cell signaling pathways. These enzymes play crucial roles in regulating cell proliferation and survival, making them attractive targets for cancer therapy.

In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology. The mechanism involves interference with cellular signaling pathways that promote tumor growth.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Preliminary studies suggest that it may possess activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) reported for related compounds indicate potent antibacterial properties, which could be leveraged in developing new antibiotics.

The biological activity of this compound is attributed to its ability to interact with several molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in critical biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme essential for DNA synthesis in bacteria .
  • Signal Transduction Interference : By targeting kinases and phosphatases, it disrupts signaling pathways that are often hijacked by cancer cells for survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
7-Chloroquinoline-3,4-diamine Chlorine instead of bromineDifferent reactivity profile due to chlorine
5-Bromoquinoline-3,4-diamine Bromine at position 5Altered biological activity compared to 7-bromo
6-Bromoquinoline-3,4-diamine Bromine at position 6Variation in enzyme inhibition characteristics
Quinoline-3,4-diamine No halogen substituentLacks enhanced reactivity associated with halogens

The presence of halogen atoms significantly influences the reactivity and biological activity of these compounds. In particular, the bromine atom in this compound enhances its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : In a study evaluating various quinoline derivatives for anticancer activity, this compound demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values indicating potent activity.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of related quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited MIC values ranging from 1 to 10 µg/mL.

Properties

IUPAC Name

7-bromoquinoline-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMORBBHPXGJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309545
Record name 7-Bromo-3,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232149-37-9
Record name 7-Bromo-3,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232149-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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